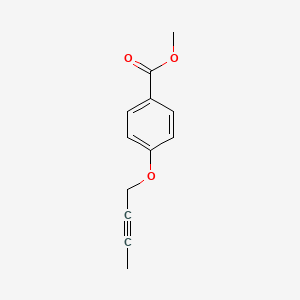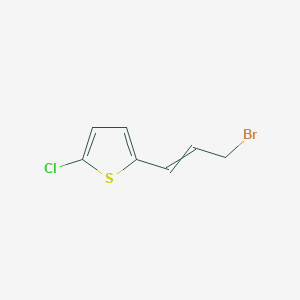![molecular formula C13H15NO5 B8496291 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid](/img/structure/B8496291.png)
2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid
Übersicht
Beschreibung
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxycarbonyl-protected amino group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxetane ring and introduces the benzyloxycarbonyl-protected amino group. The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.
Substitution: The oxetane ring and amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: The compound can be used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected under specific conditions, allowing the compound to participate in further reactions. The oxetane ring’s strain makes it reactive, facilitating ring-opening reactions that can lead to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: This compound is similar in structure and is used as a protection for the α-carboxyl group of aspartic acid.
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: Another structurally related compound with similar applications.
Uniqueness
2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in synthetic chemistry and a subject of ongoing research.
Eigenschaften
Molekularformel |
C13H15NO5 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-[3-(phenylmethoxycarbonylamino)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(16)6-13(8-18-9-13)14-12(17)19-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
AXPULGSIXJQPSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2,2-Diethoxyethyl)cyclohexyl]methanamine](/img/structure/B8496226.png)









![Methyl 3-[[5-bromo-2-(trifluoromethyl)benzoyl]amino]-2,4-dimethyl-benzoate](/img/structure/B8496301.png)
